molecular formula C23H25FN4O3S2 B6556647 N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 1040669-48-4

N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide

カタログ番号: B6556647
CAS番号: 1040669-48-4
分子量: 488.6 g/mol
InChIキー: HCQJTOSFRPZNLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide” is a structurally complex molecule featuring:

  • A thiazole ring substituted at the 2-position with a sulfonamide group (4-methylbenzene-1-sulfonamide).
  • A 3-oxopropyl linker connecting the thiazole to a 4-(2-fluorophenyl)piperazine moiety. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions .

特性

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S2/c1-17-6-9-19(10-7-17)33(30,31)26-23-25-18(16-32-23)8-11-22(29)28-14-12-27(13-15-28)21-5-3-2-4-20(21)24/h2-7,9-10,16H,8,11-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQJTOSFRPZNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • A thiazole ring , which is known for its biological activity.
  • A piperazine moiety , often associated with neuroactive compounds.
  • A sulfonamide group , which can enhance solubility and bioavailability.

Molecular Formula

The molecular formula of this compound is C22H26FN3O3SC_{22}H_{26}F_{N_3}O_3S, with a molecular weight of approximately 439.53 g/mol.

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives with thiazole groups have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF7 (breast cancer)25.72 ± 3.95Induces apoptosis
Compound BU87 (glioblastoma)45.2 ± 13.0Cytotoxicity
N-(4-{...})VariousTBDTBD

In vivo studies demonstrated that similar compounds suppressed tumor growth in animal models, suggesting potential for clinical applications in cancer therapy .

2. Neuropharmacological Effects

The piperazine component is crucial for neuropharmacological activity. Compounds with this structure have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

  • Mechanism of Action : These compounds may act as antagonists at neuropeptide Y receptors, influencing mood regulation and potentially serving as anxiolytics or antidepressants .

3. Antimicrobial Activity

The sulfonamide group enhances the antimicrobial properties of the compound, making it a candidate for treating bacterial infections. Research has shown that structurally similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coliTBD

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Study 1 : Investigated the anticancer effects of thiazole derivatives, noting significant cytotoxicity against multiple cancer cell lines.
  • Study 2 : Explored the neuropharmacological effects of piperazine derivatives, highlighting their potential in treating anxiety disorders through receptor modulation.

科学的研究の応用

Antitumor Activity

Research indicates that compounds similar to N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide exhibit antitumor properties. The thiazole and piperazine components are known to enhance binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents. For example, studies have shown that modifications in the piperazine structure can lead to improved selectivity against specific cancer cell lines .

Neuropharmacological Effects

The compound's piperazine ring suggests potential neuropharmacological applications. Piperazine derivatives are often explored for their effects on neurotransmitter systems. Preliminary studies indicate that this compound may modulate serotonin and dopamine receptors, which are critical in treating psychiatric disorders such as depression and anxiety.

Case Study 1: Anticancer Drug Development

A study investigating the efficacy of thiazole-based compounds demonstrated that modifications similar to those found in N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide led to significant reductions in tumor growth in xenograft models. This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Neurotransmitter Interaction

Research on piperazine derivatives has shown promising results in modulating serotonin receptor activity. A derivative of this compound was tested for its ability to enhance serotonin levels in animal models of depression, indicating a potential therapeutic application in mood disorders .

類似化合物との比較

Key Observations:

Piperazine Modifications: The 2-fluorophenyl group in the target compound contrasts with 3-(trifluoromethyl)phenyl () and 2,4-dichlorophenyl (). Trifluoromethyl groups () enhance electron-withdrawing effects, which could stabilize receptor-ligand interactions .

Core Heterocycle Differences :

  • The thiazole in the target compound offers moderate rigidity, whereas pyrazolo-pyrimidine () and triazolone () cores provide distinct electronic profiles. Thiazoles are often associated with improved metabolic stability over triazoles .

Sulfonamide vs. Carboxamide :

  • The target compound’s sulfonamide group may confer higher acidity and solubility compared to carboxamide derivatives (e.g., ), impacting pharmacokinetics .

Crystallographic and Conformational Analysis

  • Target Compound : Structural determination likely utilizes SHELX () or SIR97 () for refinement. The 3-oxopropyl linker may adopt a puckered conformation, analyzed via Cremer-Pople coordinates () .
  • Analogues : Compounds in and may exhibit ring puckering in piperazine or dioxolane moieties, influencing binding poses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of piperazine derivatives with thiazole intermediates. For example, coupling reactions using HBTU or BOP reagents in THF with triethylamine as a base (as seen in similar piperazine-thiazole syntheses) can achieve yields >70% . Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol is recommended for isolating the sulfonamide product. NMR (¹H/¹³C) and LC-MS should confirm intermediate structures .

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography (using SHELX or SIR97 for refinement ) is critical for absolute configuration determination. For non-crystalline samples, ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key groups:

  • Piperazine protons : δ 2.5–3.5 ppm (multiplet).
  • Thiazole C=S : ~165 ppm (¹³C).
  • Sulfonamide S=O : ~1100 cm⁻¹ (FTIR).
    High-resolution mass spectrometry (HRMS) with ESI+ confirms molecular weight .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

  • Methodological Answer : THF and DMF are optimal for solubility during coupling steps. Acidic conditions (e.g., HCl in THF) facilitate piperazine ring closure, while neutral/basic conditions (pH 7–8) prevent sulfonamide hydrolysis . Reaction temperatures should not exceed 60°C to avoid thiazole decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the lowest-energy conformers. Key parameters:

  • Piperazine ring puckering (Cremer-Pople coordinates ).
  • Torsional angles between thiazole and sulfonamide groups.
    MD simulations (AMBER force field) assess solvent interactions. ORTEP-3 visualizes crystallographic data .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

  • Methodological Answer :

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • Receptor subtype selectivity : Radioligand binding assays (e.g., 5-HT₁A vs. D₂ receptors) with tritiated antagonists.
  • Statistical validation : ANOVA with post-hoc Tukey tests to address variability in fluorophenyl-piperazine analogs .

Q. How does fluorination at the phenyl ring impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-withdrawing effects : 2-Fluorine increases piperazine basicity (pKa ~8.5 vs. 7.9 for non-fluorinated analogs), enhancing receptor binding .
  • Conformational rigidity : Fluorine’s steric effects restrict piperazine ring puckering, favoring interactions with hydrophobic pockets (e.g., serotonin transporters) .
  • Comparative SAR : Replace fluorine with Cl/CH₃ to assess lipophilicity (logP) changes via HPLC .

Key Challenges & Solutions

  • Synthetic Byproducts : Use preparative HPLC (C18, 70% MeCN/H₂O) to separate regioisomers from piperazine-thiazole coupling .
  • Crystallization Issues : Add 1% DMSO as a co-solvent to improve crystal lattice formation .
  • Bioactivity Variability : Standardize cell-based assays (HEK293 transfected with target receptors) to minimize batch effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。